

Application Notes and Protocols: Cellular Uptake and Permeability of GID4 Ligand 1

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Compound of Interest		
Compound Name:	GID4 Ligand 1	
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These application notes provide a comprehensive overview and detailed protocols for assessing the cellular uptake and permeability of small molecule ligands targeting the Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. For the purpose of these notes, "GID4 Ligand 1" will be used as a representative designation for a small molecule binder of GID4, with data drawn from published potent and cell-active compounds.

GID4 has emerged as an attractive target for targeted protein degradation (TPD) strategies, making the characterization of its ligands' cell permeability and intracellular accumulation crucial for the development of effective therapeutics.[1][2][3] GID4 is primarily localized in the cytosol and nucleus, enabling the degradation of target proteins in both compartments.[1][2][4]

Data Presentation: Quantitative Ligand Binding and Cellular Activity

The following table summarizes key quantitative data for representative small molecule binders of GID4, which can serve as benchmarks for "GID4 Ligand 1".

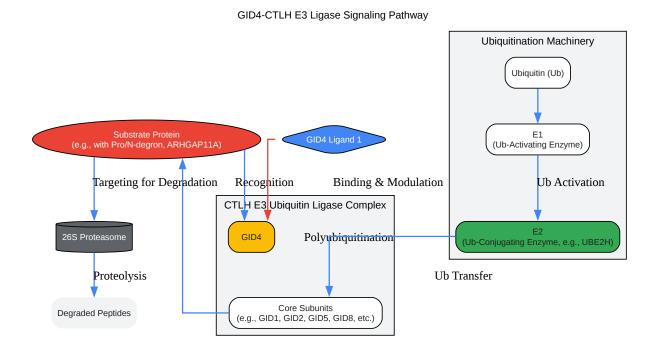


Compound ID	Binding Affinity (Kd)	Cellular Target Engagement (EC50/IC50)	Assay Method	Reference
Compound 88	5.6 μΜ	558 nM	DNA-Encoded Library (DEL) Screen, Mass Spectrometry	[1][2][3]
Compound 67	17 μΜ	Not Reported	NMR Fragment Screen, Isothermal Titration Calorimetry (ITC)	[1][2][3]
Compound 16	110 μΜ	Not Reported	NMR Fragment Screen	[1][2][3]
PFI-7	0.5 μM (KD)	2.5 μΜ	Surface Plasmon Resonance (SPR), NanoBRET	[5]
Compound 14	23 nM	Target engagement confirmed	Biophysical Assays	[6]

Signaling Pathway of the GID4-CTLH E3 Ligase Complex

GID4 functions as a substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex.[7] This complex is involved in the Pro/N-end rule pathway, which recognizes proteins with specific N-terminal residues (degrons) for ubiquitination and subsequent proteasomal degradation.[8][9] The GID4-CTLH complex has been shown to regulate cell migration by targeting ARHGAP11A for degradation.[10][11]





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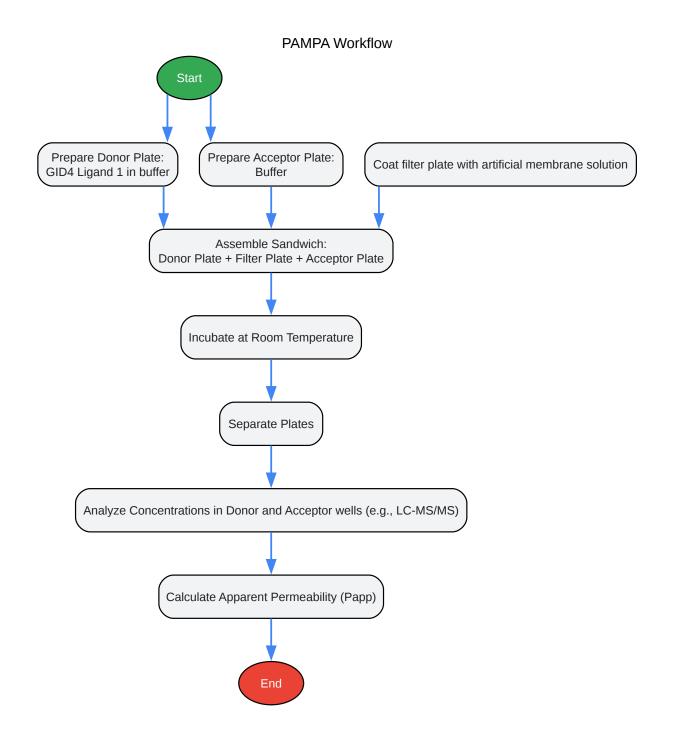
Caption: GID4-CTLH E3 Ligase Signaling Pathway.

Experimental Protocols Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across a lipid membrane and is a useful high-throughput screening method.

Workflow for PAMPA





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Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Materials:



• GID4 Ligand 1

- 96-well filter plates (e.g., Millipore MultiScreen-IP)
- 96-well acceptor plates
- Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
- Phosphate-buffered saline (PBS), pH 7.4
- LC-MS/MS or UV-Vis spectrophotometer

Procedure:

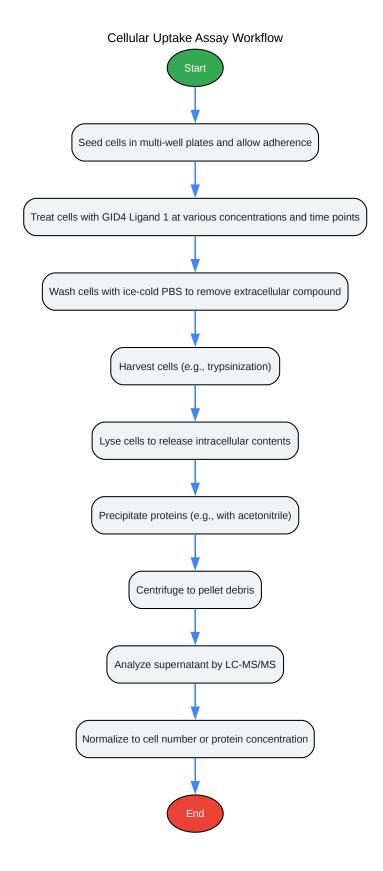
- Prepare Acceptor Plate: Add 300 μL of PBS to each well of the 96-well acceptor plate.
- Coat Filter Plate: Add 5 μL of the artificial membrane solution to each well of the filter plate.
- Prepare Donor Plate: Dissolve GID4 Ligand 1 in PBS to the desired concentration and add 150 μL to each well of a separate 96-well plate.
- Assemble and Incubate: Carefully place the filter plate onto the acceptor plate, then add the
 donor solution to the top of the filter plate. Cover and incubate for a specified time (e.g., 4-18
 hours) at room temperature with gentle shaking.
- Sample Analysis: After incubation, determine the concentration of GID4 Ligand 1 in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
- Calculate Apparent Permeability (Papp): Use the following equation to calculate the permeability coefficient.

Cellular Uptake Assay using LC-MS/MS

This method provides a quantitative measure of the intracellular concentration of **GID4 Ligand** 1.

Workflow for Cellular Uptake Assay





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Caption: Workflow for the LC-MS/MS-based Cellular Uptake Assay.



Materials:

- GID4 Ligand 1
- A relevant cell line (e.g., HEK293T, HeLa)
- Cell culture medium and supplements
- Multi-well cell culture plates
- Ice-cold PBS
- Trypsin-EDTA
- · Lysis buffer
- Acetonitrile
- LC-MS/MS system

Procedure:

- Cell Seeding: Seed cells in multi-well plates and culture until they reach a desired confluency (e.g., 80-90%).
- Compound Treatment: Treat the cells with GID4 Ligand 1 at various concentrations and for different time points. Include a vehicle control.
- Cell Harvesting: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS. Detach the cells using trypsin-EDTA and collect them by centrifugation.
- Cell Lysis and Sample Preparation: Resuspend the cell pellet in lysis buffer. Add cold acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate and collect the supernatant.
- LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of GID4 Ligand 1.



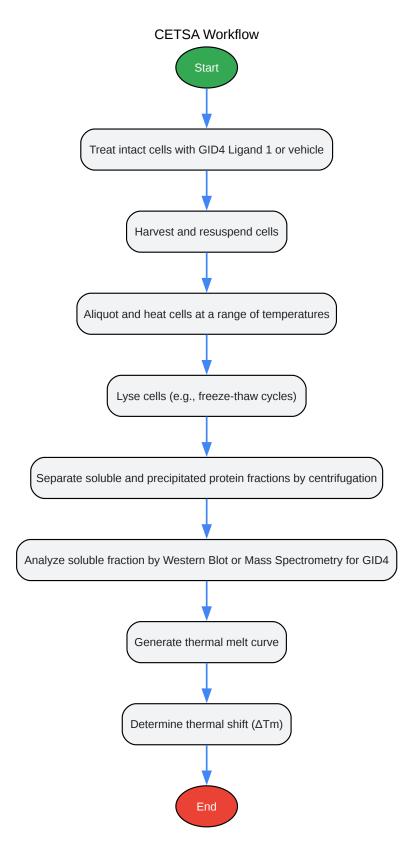
• Data Normalization: In parallel, determine the cell number or total protein content in a separate set of wells to normalize the intracellular concentration of the ligand.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of **GID4 Ligand 1** within the cellular environment by measuring the thermal stabilization of GID4 upon ligand binding.

Workflow for CETSA





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